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Compound of Interest

Compound Name: 3-Phenylisoxazol-4-amine

Cat. No.: B15124975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Phenylisoxazol-4-amine is a heterocyclic aromatic amine containing a phenyl-substituted

isoxazole core. This scaffold is of significant interest in medicinal chemistry due to the diverse

biological activities exhibited by isoxazole derivatives. This document provides a detailed

overview of the chemical structure, proposed synthesis, and expected physicochemical and

spectroscopic properties of 3-Phenylisoxazol-4-amine. While specific experimental data for

this compound is limited in publicly available literature, this guide consolidates information on

related structures to provide a predictive framework for its characterization and potential

applications.

Chemical Structure and Properties
3-Phenylisoxazol-4-amine possesses a central isoxazole ring, which is a five-membered

heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A phenyl

group is attached at the 3-position, and an amine group is at the 4-position.
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Property Value

IUPAC Name 3-phenylisoxazol-4-amine

Molecular Formula C₉H₈N₂O

Molecular Weight 160.17 g/mol

Canonical SMILES C1=CC=C(C=C1)C2=C(N)C=NO2

CAS Number 23350-02-9[1]

Physicochemical Properties (Predicted)
Quantitative experimental data for 3-Phenylisoxazol-4-amine is not readily available. The

following table summarizes predicted properties based on its chemical structure.

Property Predicted Value

Melting Point Not available

Boiling Point Not available

Solubility
Sparingly soluble in water; soluble in organic

solvents like ethanol, DMSO.

pKa (amine) ~3-5 (aromatic amine)

Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of 3-Phenylisoxazol-4-amine is

not detailed in the reviewed literature. However, based on established methodologies for the

synthesis of substituted aminoisoxazoles, a plausible synthetic route can be proposed. One

such general approach involves the reaction of a β-halocinnamonitrile with hydroxylamine.

Proposed Synthetic Pathway
A potential synthesis could start from benzoylacetonitrile, which can be halogenated to form α-

halo-β-oxo-phenylpropanenitrile. Subsequent reaction with hydroxylamine could lead to the

formation of the isoxazole ring with the amine at the 4-position.
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Caption: Proposed synthesis of 3-Phenylisoxazol-4-amine.

General Experimental Protocol (Hypothetical)
Step 1: Synthesis of α-halo-β-oxo-phenylpropanenitrile

Dissolve benzoylacetonitrile in a suitable inert solvent (e.g., chloroform, dichloromethane).

Add a halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) portion-wise at

room temperature.

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 3-Phenylisoxazol-4-amine

Dissolve the α-halo-β-oxo-phenylpropanenitrile in a suitable solvent such as ethanol.

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide

or sodium acetate) to the reaction mixture.

Stir the mixture at room temperature or with gentle heating.

Monitor the reaction progress by TLC.

Upon completion, remove the solvent under reduced pressure.

Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium

sulfate.
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Purify the final compound by column chromatography or recrystallization.

Spectroscopic Characterization (Expected)
While experimental spectra for 3-Phenylisoxazol-4-amine are not available, the expected

spectroscopic features can be predicted based on its structure and data from analogous

compounds.

¹H NMR Spectroscopy
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.5 s 1H Isoxazole C5-H

~7.3-7.6 m 5H Phenyl protons

~4.0-5.0 br s 2H
-NH₂ (exchangeable

with D₂O)

¹³C NMR Spectroscopy
Chemical Shift (δ, ppm) Assignment

~160-165 Isoxazole C3

~155-160 Isoxazole C5

~125-135 Phenyl carbons

~100-110 Isoxazole C4

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium, sharp (doublet)

N-H stretching (asymmetric

and symmetric) of the primary

amine.[2][3]

1650-1580 Medium
N-H bending of the primary

amine.[2][3]

1600-1450 Strong to medium
C=C and C=N stretching of the

aromatic and isoxazole rings.

1335-1250 Strong
C-N stretching of the aromatic

amine.[2]

Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at

m/z = 160. Fragmentation would likely involve the loss of small neutral molecules such as

HCN, CO, and cleavage of the phenyl group.

Biological Activity and Signaling Pathways
(Hypothetical)
The biological activity of 3-Phenylisoxazol-4-amine has not been explicitly reported. However,

the isoxazole scaffold is a well-known pharmacophore present in numerous biologically active

compounds. Derivatives of 3-phenylisoxazole have been investigated for various therapeutic

applications. For instance, some 4-nitro-3-phenylisoxazole derivatives have shown antibacterial

activities.[4][5]

Given the structural alerts, it is plausible that 3-Phenylisoxazol-4-amine could serve as a

scaffold for the development of novel kinase inhibitors, anti-inflammatory agents, or

antimicrobial compounds. Further research, including in vitro and in vivo screening, is

necessary to elucidate its specific biological targets and mechanisms of action.
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Hypothetical Cellular Targets
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Caption: Potential biological targets for 3-Phenylisoxazol-4-amine.

Conclusion
3-Phenylisoxazol-4-amine represents a molecule of interest for medicinal chemistry and drug

discovery due to its privileged isoxazole core. While comprehensive experimental data is

currently lacking, this guide provides a foundational understanding of its structure, a plausible

synthetic strategy, and predicted spectroscopic and biological properties based on related

compounds. This information can serve as a valuable resource for researchers initiating studies

on this and similar molecules, guiding synthetic efforts, characterization, and the exploration of

its therapeutic potential. Further empirical investigation is warranted to fully characterize this

compound and unlock its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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